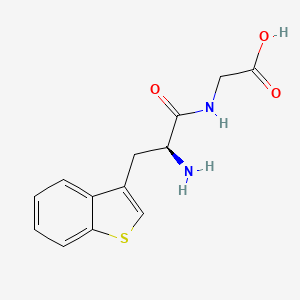
3-(1-Benzothiophen-3-yl)-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-3-yl)-L-alanylglycine can be achieved through several methods. One common approach involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method includes the Sonogashira cross-coupling reaction of 2-bromo-5-(4-methoxyphenyl)thiophene and 1-ethynyl-2-(methylsulfanyl)benzene, followed by electrophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-3-yl)-L-alanylglycine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the thiophene ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like triisopropylchlorosilane are commonly used.
Major Products Formed
Scientific Research Applications
3-(1-Benzothiophen-3-yl)-L-alanylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-3-yl)-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzothiophen-3-yl)-L-alanine: This compound is structurally similar and shares some chemical properties.
Sertaconazole: A benzothiophene antifungal with a unique mechanism of action.
Uniqueness
3-(1-Benzothiophen-3-yl)-L-alanylglycine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form various derivatives with distinct properties makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
918957-46-7 |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14N2O3S/c14-10(13(18)15-6-12(16)17)5-8-7-19-11-4-2-1-3-9(8)11/h1-4,7,10H,5-6,14H2,(H,15,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
DUIFRTRHDZVNQO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

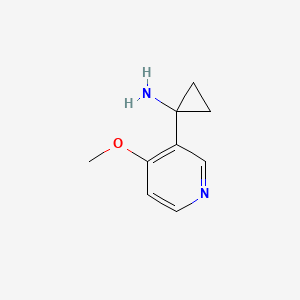

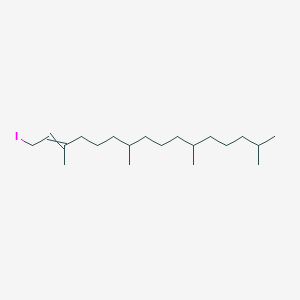
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
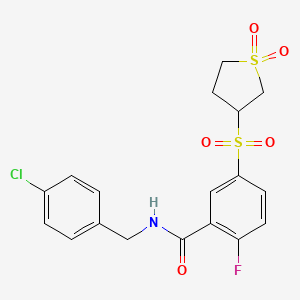
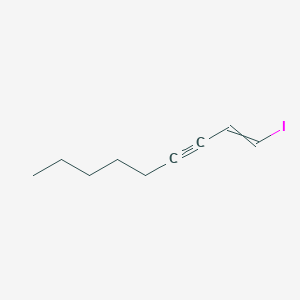
![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)


